molecular formula C14H18N2OS B2683496 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 42569-89-1

1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B2683496
CAS No.: 42569-89-1
M. Wt: 262.37
InChI Key: ZJUMNHQSUJLSRH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring with a thiol group and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol typically involves the condensation of 2-methoxybenzaldehyde with acetylacetone and thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and selectivity. The use of automated systems for purification and isolation can further streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative with a reduced thiol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is unique due to its combination of a pyrimidine ring with a thiol group and a methoxyphenyl substituent. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(2-methoxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10-9-14(2,3)15-13(18)16(10)11-7-5-6-8-12(11)17-4/h5-9H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUMNHQSUJLSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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